molecular formula C13H7Cl2IO B1359012 3,5-Dichloro-4'-iodobenzophenone CAS No. 951891-62-6

3,5-Dichloro-4'-iodobenzophenone

Cat. No.: B1359012
CAS No.: 951891-62-6
M. Wt: 377 g/mol
InChI Key: YCWWFCJJAJVPGJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-iodobenzophenone is an organic compound with the molecular formula C13H7Cl2IO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-iodobenzophenone typically involves the iodination of 3,5-dichlorobenzophenone. One common method is the Sandmeyer reaction, where 3,5-dichloroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions usually involve low temperatures and the presence of a copper catalyst to facilitate the iodination process .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dichloro-4’-iodobenzophenone may involve large-scale Sandmeyer reactions or other iodination techniques. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Conditions typically involve polar solvents and moderate temperatures.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, are used along with boronic acids or esters.

Major Products:

Scientific Research Applications

3,5-Dichloro-4’-iodobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-iodobenzophenone depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4’-iodobenzophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2IO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWWFCJJAJVPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246829
Record name Methanone, (3,5-dichlorophenyl)(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-62-6
Record name Methanone, (3,5-dichlorophenyl)(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-dichlorophenyl)(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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